Thermal Stability Compared to Lower Ammine Complexes in Acidic Melts
The kinetic inertness of hexaamminecobalt(III) chloride is not merely a general property but is quantifiably superior to its lower ammine counterparts. A study on the decomposition of cobalt(III) ammine complexes in molten NaHSO4-KHSO4 and 100% sulfuric acid established a clear order of decomposition rates [1]. [Co(NH3)6]3+ is the most stable species, decomposing more slowly than complexes with fewer ammine ligands. The measured rate of decomposition to Co(II) followed the order: Co(NH3)6³⁺ < Co(NH3)5³⁺ < Co(NH3)4³⁺ < Co(NH3)3³⁺ < Co(NH3)2³⁺ [1].
| Evidence Dimension | Relative rate of decomposition to cobalt(II) |
|---|---|
| Target Compound Data | [Co(NH3)6]Cl3 (Slowest decomposition rate) |
| Comparator Or Baseline | Series: [Co(NH3)5]3+, [Co(NH3)4]3+, [Co(NH3)3]3+, [Co(NH3)2]3+ (Progressively faster rates) |
| Quantified Difference | Relative order: Co(NH3)6³⁺ < Co(NH3)5³⁺ < Co(NH3)4³⁺ < Co(NH3)3³⁺ < Co(NH3)2³⁺ |
| Conditions | Molten NaHSO4-KHSO4 and 100% H2SO4 at 130–152°C |
Why This Matters
For applications requiring robust, thermally stable cobalt(III) centers, hexaamminecobalt(III) chloride is the optimal choice over complexes with fewer ammine ligands.
- [1] J. A. Duffy and W. J. D. Macdonald. 'Reaction mechanisms in molten salts. Part II. Ligand replacement and redox reactions of cobalt(III) complexes dissolved in hydrogen sulphate melt and in 100% sulphuric acid.' J. Chem. Soc. A, 1971, 1160-1164. DOI: 10.1039/J19710001160. View Source
